Pphte

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

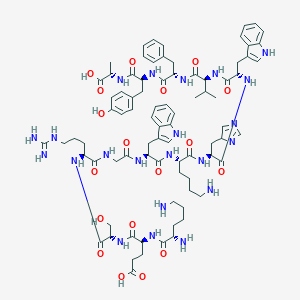

Pphte, also known as 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide, is a stable free radical compound that has been extensively used in scientific research. Pphte is a paramagnetic compound that can be used as a spin label for various biomolecules, including proteins, lipids, and nucleic acids. The unique properties of Pphte make it an ideal tool for investigating the structure, dynamics, and function of biomolecules.

Mécanisme D'action

Pphte works by attaching to biomolecules and altering their magnetic properties. This allows researchers to study the biomolecules using various magnetic resonance techniques, such as electron paramagnetic resonance (EPR) spectroscopy. Pphte can be used to measure distances between different parts of a biomolecule, as well as the mobility and conformational changes of the molecule.

Biochemical and physiological effects:

Pphte itself does not have any biochemical or physiological effects on organisms. It is a stable free radical that is not metabolized or broken down in the body. However, Pphte can be used to study the biochemical and physiological effects of various compounds on biomolecules.

Avantages Et Limitations Des Expériences En Laboratoire

One major advantage of using Pphte in lab experiments is its stability. Pphte is highly stable and can be stored for extended periods, making it easy to work with. Additionally, Pphte is a highly specific spin label that can be used to study specific biomolecules or regions of biomolecules.

However, there are also some limitations to using Pphte in lab experiments. One limitation is that Pphte can only be used in biomolecules that contain unpaired electrons, such as proteins, lipids, and nucleic acids. Additionally, Pphte can be toxic to cells at high concentrations, so care must be taken when using it in biological systems.

Orientations Futures

There are many future directions for the use of Pphte in scientific research. One direction is the development of new methods for attaching Pphte to biomolecules. This could allow for more precise labeling of biomolecules and better control over the labeling process.

Another direction is the use of Pphte in combination with other spin labels or techniques, such as site-directed spin labeling (SDSL) or double electron-electron resonance (DEER) spectroscopy. This could allow for more detailed studies of biomolecular structure and dynamics.

Finally, Pphte could be used in combination with other techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, to provide a more complete picture of biomolecular structure and function.

Méthodes De Synthèse

Pphte can be synthesized through the oxidation of Pphte,5,5-tetramethylimidazoline-1-oxyl (PTIO) with hydrogen peroxide. The reaction is typically carried out in the presence of a catalyst, such as manganese or copper salts. The resulting Pphte is a dark red crystalline solid that is highly stable and can be stored for extended periods.

Applications De Recherche Scientifique

Pphte has been widely used in scientific research as a spin label for various biomolecules. It can be used to investigate the structure, dynamics, and function of proteins, lipids, and nucleic acids. Pphte can also be used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. Additionally, Pphte can be used to study the effects of environmental factors, such as temperature and pH, on biomolecular structure and function.

Propriétés

Numéro CAS |

114244-01-8 |

|---|---|

Nom du produit |

Pphte |

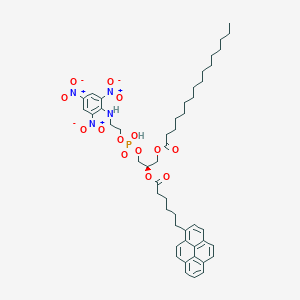

Formule moléculaire |

C49H63N4O14P |

Poids moléculaire |

963 g/mol |

Nom IUPAC |

[(2R)-3-[hydroxy-[2-(2,4,6-trinitroanilino)ethoxy]phosphoryl]oxy-2-(6-pyren-1-ylhexanoyloxy)propyl] hexadecanoate |

InChI |

InChI=1S/C49H63N4O14P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-45(54)64-34-41(35-66-68(62,63)65-31-30-50-49-43(52(58)59)32-40(51(56)57)33-44(49)53(60)61)67-46(55)23-17-14-15-19-36-24-25-39-27-26-37-20-18-21-38-28-29-42(36)48(39)47(37)38/h18,20-21,24-29,32-33,41,50H,2-17,19,22-23,30-31,34-35H2,1H3,(H,62,63)/t41-/m1/s1 |

Clé InChI |

YYRYSPLQZHCVSJ-VQJSHJPSSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Synonymes |

1-palmitoyl-2,6-(pyren-1-yl)hexanoyl-sn-glycero-3-phospho-N-(trinitrophenyl)aminoethanol PPHTE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)

![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)